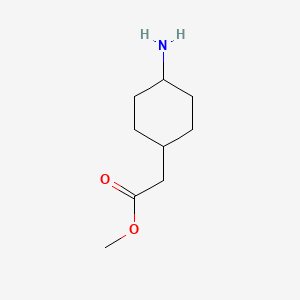
2-(4-Methylpiperazinyl)-1-phenylethylamine
説明
“2-(4-Methylpiperazinyl)-1-phenylethylamine” is a chemical compound with the empirical formula C14H23N3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “2-(4-Methylpiperazinyl)-1-phenylethylamine”, has been reported in recent literature . The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperazinyl)-1-phenylethylamine” can be represented by the SMILES stringCNC(CN1CCN(C)CC1)c2ccccc2 . The InChI key for this compound is KFLLDKIXAMGZLH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Methylpiperazinyl)-1-phenylethylamine” is 233.36 . It is a solid compound .科学的研究の応用
Drug Design and Synthesis
2-(4-Methylpiperazinyl)-1-phenylethylamine: is a valuable building block in medicinal chemistry. Its piperazine ring is a common motif in pharmaceuticals, contributing to the structural diversity of drug molecules. This compound can be used to synthesize a variety of derivatives that exhibit a wide range of biological activities. For instance, modifications to the piperazine ring can lead to the development of new compounds with potential as central nervous system agents, antihistamines, or antipsychotics .
Pharmacological Research
The piperidine derivatives, including 2-(4-Methylpiperazinyl)-1-phenylethylamine , are present in over twenty classes of pharmaceuticals. They play a significant role in the discovery and biological evaluation of potential drugs. This compound can be used to study the pharmacokinetics and pharmacodynamics of new drug candidates, helping to understand their metabolism and effects within the body .
Cancer Therapy
Research has shown that analogs of 2-(4-Methylpiperazinyl)-1-phenylethylamine can act as potent lipoxygenase inhibitors, which are promising targets for prostate cancer treatment. These compounds can induce cell death mechanisms like apoptosis and ferroptosis in cancerous cells, suggesting their potential use in targeted cancer therapies .
Biological Activity Studies
The compound’s structure allows for the exploration of its biological activity. It can be used in assays to determine its interaction with various enzymes, receptors, and other biological targets. This can lead to the identification of new therapeutic uses or the discovery of novel biological pathways .
Chemical Safety and Handling
2-(4-Methylpiperazinyl)-1-phenylethylamine: also serves as a case study for chemical safety and handling procedures. Its properties require careful management to prevent harm, and thus it can be used in educational settings to teach best practices in laboratory safety and chemical handling .
Safety and Hazards
作用機序
Target of Action
It is structurally similar to prochlorperazine, a piperazine phenothiazine . Prochlorperazine primarily targets D2 dopamine receptors in the brain, and it also blocks histaminergic, cholinergic, and noradrenergic receptors .
Mode of Action
Prochlorperazine works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain .
Biochemical Pathways
It’s known that 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, a compound with a similar structure, functions as an effective and specific 15-lipoxygenase inhibitor . Lipoxygenases are critical signaling mediators implicated in many important human diseases, such as cancer .
Result of Action
It’s known that lipoxygenase inhibitors have shown anticancer activities , suggesting that 2-(4-Methylpiperazinyl)-1-phenylethylamine might have similar effects.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)11-13(14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGEVJNOQJIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391860 | |
| Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazinyl)-1-phenylethylamine | |
CAS RN |
775349-54-7 | |
| Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




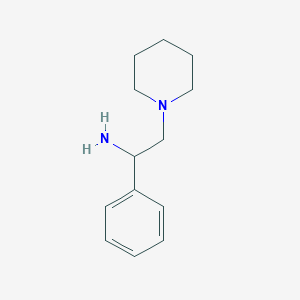

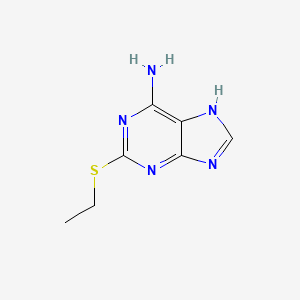
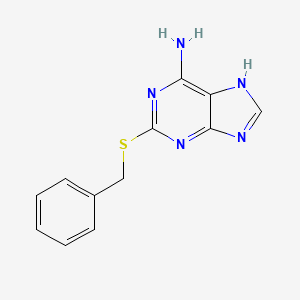
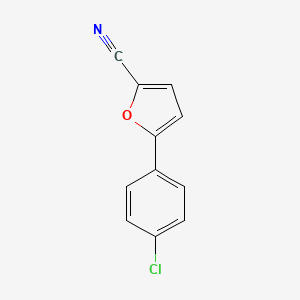
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)


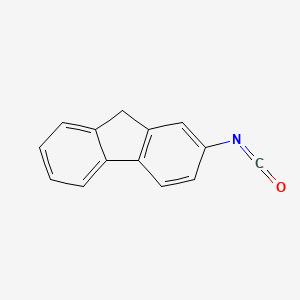
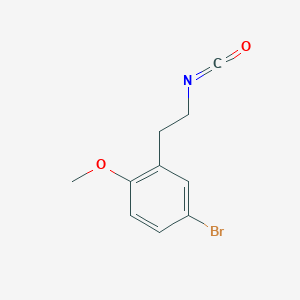
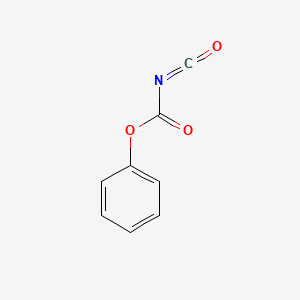
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
